molecular formula C12H10OS B12860862 1-[2-(2-Thienyl)phenyl]ethanone

1-[2-(2-Thienyl)phenyl]ethanone

Cat. No.: B12860862
M. Wt: 202.27 g/mol
InChI Key: KWGPNQDWNUMLRZ-UHFFFAOYSA-N
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Description

1-[2-(2-Thienyl)phenyl]ethanone is an organic compound with the molecular formula C12H10OS. It is also known by other names such as 2-Acetothienone and 2-Acetylthiophene . This compound features a thienyl group attached to a phenyl ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[2-(2-Thienyl)phenyl]ethanone can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

1-[2-(2-Thienyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride results in the formation of alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-[2-(2-Thienyl)phenyl]ethanone exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical development .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory and analgesic effects, indicating its usefulness in treating inflammatory conditions .
  • Cancer Research : Case studies have demonstrated its efficacy in inhibiting cancer cell growth, particularly in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Applications in Research and Industry

The compound has diverse applications across multiple fields:

Pharmaceutical Industry

This compound is explored for its potential use in:

  • Developing new antibiotics due to its antimicrobial properties.
  • Creating anti-inflammatory drugs based on its observed effects.

Materials Science

The compound serves as a building block for synthesizing advanced materials, including:

  • Organic semiconductors.
  • Dyes and pigments due to its unique structural properties.

Data Table: Comparison with Similar Compounds

CompoundStructureUnique Features
This compoundThienyl + Phenyl + KetoneExhibits antimicrobial properties
2-AcetylthiopheneThienyl + KetoneCommonly used as a solvent
ThienylacetophenoneThienyl + AcetophenoneKnown for its use in organic synthesis
PhenacylthioetherThienyl + Sulfur + AromaticImportant in medicinal chemistry

Anticancer Activity Study

A comparative study involving thienyl derivatives demonstrated that this compound inhibited cell growth in MCF-7 cells with an IC50 value indicative of moderate potency. Flow cytometry analysis revealed that treated cells underwent apoptosis, underscoring the compound's potential as an anticancer agent .

Enzyme Inhibition Study

Research focused on enzyme kinetics showed that this compound inhibits human carbonic anhydrases at nanomolar concentrations. This highlights its potential role in developing new cancer therapies through enzyme modulation .

Mechanism of Action

The mechanism of action of 1-[2-(2-Thienyl)phenyl]ethanone and its derivatives often involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-[2-(2-Thienyl)phenyl]ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined thienyl and phenyl structure, which imparts distinct chemical and biological properties.

Biological Activity

1-[2-(2-Thienyl)phenyl]ethanone, also known as 2-acetylthiophene, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}OS
  • Molecular Weight : Approximately 178.25 g/mol
  • Appearance : Yellowish color with a distinct aromatic odor
  • Solubility : Soluble in organic solvents (e.g., ethanol, ether) but less soluble in water due to its hydrophobic nature.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, derivatives of this compound have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial activity, this compound has been noted for potential anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in pain management and inflammatory conditions.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary research suggests that its derivatives may interact with specific enzymes involved in metabolic pathways, which could explain their biological effects. Further studies are required to elucidate these interactions and their implications for drug development.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives against common bacterial pathogens. The results indicated that certain modifications to the thienyl group enhanced antimicrobial potency significantly.
  • Inflammation Model Study : In an animal model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

CompoundStructureUnique Features
This compoundThienyl + Phenyl + KetoneExhibits antimicrobial properties
2-AcetylthiopheneThienyl + KetoneCommonly used as a solvent and reagent
ThienylacetophenoneThienyl + AcetophenoneKnown for its use in organic synthesis
PhenacylthioetherThienyl + Sulfur + AromaticImportant in medicinal chemistry for drug design

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylphenyl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3

InChI Key

KWGPNQDWNUMLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CS2

Origin of Product

United States

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